molecular formula C21H23ClFN3O3S B4335226 {1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone

{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B4335226
M. Wt: 451.9 g/mol
InChI Key: FGFALIDYGFSLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form 1-[(4-chlorophenyl)sulfonyl]piperazine . This intermediate can then be further reacted with 2-fluorobenzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the aromatic rings.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce dechlorinated or defluorinated products.

Scientific Research Applications

{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-chlorophenyl)sulfonyl]piperazine: A simpler analog lacking the 2-fluorophenyl group.

    1-(4-fluorophenyl)piperazine: Another analog with a different substitution pattern.

Uniqueness

{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone is unique due to the presence of both the 4-chlorophenylsulfonyl and 2-fluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s reactivity and specificity in various applications.

Properties

IUPAC Name

[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN3O3S/c22-16-7-9-17(10-8-16)30(28,29)26-11-3-6-20(26)21(27)25-14-12-24(13-15-25)19-5-2-1-4-18(19)23/h1-2,4-5,7-10,20H,3,6,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFALIDYGFSLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone
Reactant of Route 3
{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone
Reactant of Route 4
{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone
Reactant of Route 5
{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone
Reactant of Route 6
{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.